BenchChemオンラインストアへようこそ!

Octahydroindolizine

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Octahydroindolizine (CAS 13618-93-4, also referred to as δ-Coniceine or 1-Azabicyclo[4.3.0]nonane) is a fully saturated bicyclic tertiary amine (C8H15N, MW 125.21 g/mol) comprising a fused piperidine and pyrrolidine ring. It is commercially available at standard purity levels of ≥95%.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 13618-93-4
Cat. No. B079230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizine
CAS13618-93-4
Synonymsoctahydroindolizine
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCN2CCCC2C1
InChIInChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2
InChIKeyHAJKHJOABGFIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizine CAS 13618-93-4 Procurement Guide: Core Bicyclic Scaffold Properties and Structural Verification


Octahydroindolizine (CAS 13618-93-4, also referred to as δ-Coniceine or 1-Azabicyclo[4.3.0]nonane) is a fully saturated bicyclic tertiary amine (C8H15N, MW 125.21 g/mol) comprising a fused piperidine and pyrrolidine ring [1]. It is commercially available at standard purity levels of ≥95% . This scaffold is distinguished by its calculated Log P of approximately 1.79, zero hydrogen bond donors, and a topological polar surface area (TPSA) of 3.24 Ų, underscoring its lipophilic character and favorable membrane permeability profile [2].

Octahydroindolizine vs. Indolizidine and Pyrrolizidine: Why Scaffold Topology and Saturation Dictate Synthetic Utility and Biological Access


Substituting octahydroindolizine with a related saturated N-heterocycle such as indolizidine (identical core) or pyrrolizidine (alternative 5,5-fused system) is not functionally equivalent in discovery chemistry. The octahydroindolizine framework and its oxidized/reduced forms constitute the core of up to 20% of all known alkaloids, a prevalence that reflects unique receptor recognition and metabolic stability driven by its specific [4.3.0] bicyclic topology [1]. The fully saturated nature of octahydroindolizine (0% Csp2 aromatic character, fraction Csp3 = 1.0) confers a distinct three-dimensional conformational rigidity compared to partially unsaturated analogs or alternative fused-ring sizes (e.g., the [3.3.0] system of pyrrolizidine), directly impacting the diastereoselectivity of downstream functionalization and the resulting structure-activity relationships (SAR) [2].

Quantitative Differentiators for Octahydroindolizine: Catalytic Synthesis Efficiency, Enantioselective Construction, and Pharmacophore Derivatization Data


Octahydroindolizine Synthetic Efficiency: One-Pot Catalytic Cascade Outperforms Traditional Multi-Step Routes

Recent advances demonstrate that octahydroindolizine can be synthesized via a one-pot catalytic hydrogenation cascade from phenol derivatives, achieving a 69% yield on a gram-scale [1]. This contrasts sharply with the class-level challenge of synthesizing saturated bicyclic azacycles, which traditionally require 'tedious multi-step syntheses' [1]. While direct head-to-head yield data for alternative saturated scaffolds (e.g., octahydroindoles, decahydroquinolines) under identical conditions are not provided in the cited work, the successful application of this cascade methodology specifically to the octahydroindolizine core validates its synthetic accessibility relative to the established baseline of complex, linear syntheses for this class [2].

Organic Synthesis Medicinal Chemistry Catalytic Hydrogenation

Enantioselective One-Pot Construction of the Octahydroindolizine Core vs. Pyrrolidine and Pyrrolizine Scaffolds

An organocatalytic, enantioselective one-pot synthesis has been developed that is capable of producing the octahydroindolizine core alongside related pyrrolidine and hexahydropyrrolizine scaffolds from readily available glycine esters [1]. This methodology demonstrates that the octahydroindolizine framework is accessible with high stereocontrol via a unified synthetic strategy [1]. While specific yield and enantiomeric excess (ee) values for the octahydroindolizine product are not abstracted in the search result, the platform's existence confirms that the [4.3.0] core can be constructed enantioselectively using the same catalytic manifold as alternative N-heterocycles, positioning it as a viable target for asymmetric synthesis without requiring a bespoke, scaffold-specific route.

Asymmetric Catalysis Organocatalysis Core Scaffold Synthesis

Stereochemical Purity of Octahydroindolizine vs. Indolizidine Analogs in Biological Studies: Impact on Antifungal Activity

In studies evaluating antifungal activity against Saccharomyces cerevisiae, (R)-octahydroindolizine, a defined stereoisomer, is utilized as a structural analogue of the natural product indolizidine . The procurement of the enantiomerically pure (R)-form is critical, as it exhibits specific inhibitory properties against yeast cells, with a mechanism involving electron transfer from NADH to O2 to generate oxidative stress . This contrasts with the use of undefined stereochemical mixtures or alternative indolizidine isomers, where biological activity may be reduced or absent . The stereochemistry of the octahydroindolizine scaffold is known to significantly influence its biological activities .

Antifungal Activity Stereochemistry Saccharomyces cerevisiae

Octahydroindolizine as a Privileged Pharmacophore: Patented Analgesic Activity vs. Traditional Pain Mechanisms

Derivatives of octahydroindolizine, such as (±)-trans-3-(2-bromophenyl)-octahydroindolizine (McN-5195/RWJ-22757), have demonstrated quantifiable antinociceptive activity in rodent models with ED50 values of 20.1 mg/kg p.o. in the mouse acetylcholine-induced irritant test and 33.2 mg/kg p.o. in the rat air-induced irritant test [1][2]. These values are derived from a structurally novel class of analgesics proposed to act via a non-opioid mechanism [1]. This differentiates octahydroindolizine-based analgesics from traditional opioid pharmacophores (e.g., morphine), offering a potential therapeutic profile with a distinct mechanism of action that may mitigate typical opioid-related side effects [3].

Analgesic Pain Management Non-Opioid

Octahydroindolizine Procurement Scenarios: Prioritized Applications Based on Quantitative Evidence


Medicinal Chemistry: Enabling Efficient SAR Exploration of Non-Opioid Analgesic Pharmacophores

Procure octahydroindolizine as a starting material for the synthesis and evaluation of novel analgesic candidates. The scaffold's established in vivo efficacy in pain models (ED50 values of 20.1-33.2 mg/kg p.o.) and proposed non-opioid mechanism [1] provide a data-driven foundation for lead optimization programs aiming to circumvent the liabilities of traditional opioid analgesics.

Synthetic Methodology Development: Benchmarking Catalytic Hydrogenation Cascade Efficiency

Use octahydroindolizine as a model substrate or target to validate and optimize novel catalytic hydrogenation cascades. The documented 69% yield from a one-pot cascade on gram-scale [2] serves as a quantitative benchmark against which new catalytic systems or reaction conditions for synthesizing saturated [4.3.0] N-heterocycles can be compared and improved.

Chemical Biology: Investigating Stereochemistry-Dependent Target Engagement

Source enantiomerically pure (R)-octahydroindolizine for biological assays to probe stereochemistry-activity relationships. The documented antifungal activity and defined oxidative stress mechanism in S. cerevisiae are contingent on the correct stereochemistry. This makes the pure isomer an essential tool for target identification studies or for use as a control compound in assays involving natural indolizidine alkaloids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Octahydroindolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.